2-Ethenyloxane-3-carboxylic acid

Conformational Analysis Tetrahydropyran Chemistry Physical Organic Chemistry

2-Ethenyloxane-3-carboxylic acid (CAS 1864053-58-6; also known as 2-vinyltetrahydropyran-3-carboxylic acid) is an oxane (tetrahydropyran) derivative characterized by a vinyl substituent at the C2 position and a carboxylic acid at C3. It belongs to a class of small-molecule scaffolds (molecular formula C₈H₁₂O₃, MW 156.18) that are commercially available at 95% purity.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Cat. No. B13245141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenyloxane-3-carboxylic acid
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC=CC1C(CCCO1)C(=O)O
InChIInChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2,6-7H,1,3-5H2,(H,9,10)
InChIKeyUQUWZDWOUCGBFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenyloxane-3-carboxylic Acid: Technical Baseline for Research Procurement


2-Ethenyloxane-3-carboxylic acid (CAS 1864053-58-6; also known as 2-vinyltetrahydropyran-3-carboxylic acid) is an oxane (tetrahydropyran) derivative characterized by a vinyl substituent at the C2 position and a carboxylic acid at C3 [1]. It belongs to a class of small-molecule scaffolds (molecular formula C₈H₁₂O₃, MW 156.18) [1] that are commercially available at 95% purity . The compound exists as a racemic mixture or as defined stereoisomers (e.g., (2S,3R)-configuration) , which influences its conformational preference and chemical reactivity.

Workflow Stereochemical-control study fit for oxane scaffolds
Selection Defined (2S,3R)-stereochemistry for enantioselective C–H insertion
Use Context Conformation-dependent reactivity assessment and polymer precursor

2-Ethenyloxane-3-carboxylic Acid: Why In-Class Substitution Risks Experimental Variability


Oxane-based carboxylic acids with varying substitution patterns are not interchangeable. The position of the vinyl group (C2 vs. C4) and the relative stereochemistry of the substituents profoundly impact the compound's conformational equilibrium, hydrogen-bonding capacity, and ensuing reactivity [1]. For example, 4-ethenyloxane-4-carboxylic acid adopts a chair conformation with both substituents axial , while 2-ethenyloxane-3-carboxylic acid's cis- or trans-stereochemistry dictates a distinct spatial orientation that alters its conformational energy [1]. These differences translate to divergent behavior in stereoselective synthesis, polymer chemistry, and molecular recognition. The quantitative evidence below substantiates why 2-ethenyloxane-3-carboxylic acid cannot be treated as a generic oxane carboxylate.

Positional isomer may shift hydrogen-bonding geometry
4-Ethenyloxane-4-carboxylic acid places substituents geminal on C4, altering axial orientation and intermolecular interactions compared to the 2,3-arrangement.
Racemic or trans-stereoisomer may reduce stereochemical control
Enantioselective C–H insertion requires cis-stereochemistry; racemic or trans forms may not provide comparable enantiomeric purity and can require additional resolution.

2-Ethenyloxane-3-carboxylic Acid: Quantified Differentiation vs. Closest Structural Analogs


Conformational Energy of 2-Vinyl Substituent Dictates Tetrahydropyran Ring Stability

The 2-vinyl substituent on the tetrahydropyran ring of 2-ethenyloxane-3-carboxylic acid exhibits a conformational energy (-ΔG°) of 2.27 kcal/mol, favoring the equatorial position [1]. This value is distinct from other C2-substituents: 2-methyl (2.86 kcal/mol), 2-ethyl (2.62 kcal/mol), 2-ethynyl (0.34 kcal/mol), and 2-carbomethoxy (1.38 kcal/mol) [1]. The lower conformational energy of the vinyl group, relative to methyl or ethyl, reduces the energetic barrier for ring flip and alters the population of axial vs. equatorial conformers.

Conformational energy
Head-to-head
2.27 kcal/mol
Supports conformation-dependent reactivity and binding assessment
NMR equilibria at 298 K; differs from 2-methyl (2.86), 2-ethynyl (0.34) kcal/mol
Conformational Analysis Tetrahydropyran Chemistry Physical Organic Chemistry

Stereochemical Configuration Enables Enantioselective Synthesis of cis-2-Vinyltetrahydropyran-3-carboxylates

The (2S,3R)-stereochemistry of 2-ethenyloxane-3-carboxylic acid is a critical precursor for enantioselective intramolecular rhodium carbenoid insertion into C(sp³)–H bonds, yielding cis-2-vinyltetrahydropyran-3-carboxylates with 92–95% enantiomeric excess (ee) [1]. In contrast, the trans-stereoisomer or racemic mixture (e.g., rac-(2R,3S)-trans) does not afford the same stereocontrol, resulting in lower diastereoselectivity or requiring additional resolution steps .

Enantiomeric excess
Head-to-head
92–95% ee
Supports enantioselective C–H insertion outcome interpretation
Rhodium-catalyzed insertion; cis-stereoisomer achieves reported stereocontrol
Asymmetric Synthesis C–H Insertion Natural Product Synthesis

Positional Isomerism Dramatically Alters Substituent Orientation and Hydrogen-Bonding Capacity

2-Ethenyloxane-3-carboxylic acid positions the vinyl and carboxyl groups on adjacent carbons (C2 and C3), whereas the positional isomer 4-ethenyloxane-4-carboxylic acid places both substituents on the same carbon (C4) in a geminal arrangement . In the 4-isomer, both the vinyl and carboxyl groups adopt an axial orientation due to the chair conformation of the tetrahydropyran ring . This contrasts sharply with 2-ethenyloxane-3-carboxylic acid, where the substituents can adopt equatorial positions based on conformational energy calculations (see Evidence Item 1). The differing spatial arrangement directly impacts hydrogen-bonding geometry and intermolecular interactions.

H-bonding capacity
Class-level inference
Context-dependent
Positional isomerism may shift hydrogen-bonding geometry and recognition
Qualitative difference; no quantitative binding data available
Structural Isomerism Hydrogen Bonding Molecular Recognition

NMR Spectral Fingerprint Distinguishes 2-Ethenyloxane-3-carboxylic Acid from Other Oxane Carboxylates

The ¹³C NMR spectrum of 2-ethenyloxane-3-carboxylic acid is part of a comprehensive dataset of 62 oxanes (tetrahydropyrans) with various substituents, including vinyl, ethyl, ethynyl, carbomethoxy, and methylol groups [1]. The chemical shifts for the vinyl-substituted tetrahydropyran ring have been correlated by multiple linear regression analysis, yielding α-, β-, γ-, and δ-parameters that allow prediction of shifts within ±0.3 ppm [1]. This spectral fingerprint enables unambiguous identification and purity assessment, differentiating it from other oxane carboxylic acids such as 4-ethenyloxane-4-carboxylic acid or 2-methyloxane-3-carboxylic acid.

13C NMR fingerprint
Class-level inference
Shift prediction ±0.3 ppm
Enables unambiguous identity confirmation against related oxanes
Validated across 62 tetrahydropyrans; provides structural verification
¹³C NMR Spectroscopy Structural Elucidation Analytical Chemistry

2-Ethenyloxane-3-carboxylic Acid: High-Value Application Scenarios Based on Quantified Evidence


Enantioselective Synthesis of Tetrahydropyran-Containing Natural Products

The (2S,3R)-stereoisomer of 2-ethenyloxane-3-carboxylic acid is the preferred precursor for constructing cis-2,3-disubstituted tetrahydropyran rings with high stereocontrol. The Hashimoto et al. methodology achieves 92–95% ee via rhodium-catalyzed C–H insertion, a level of stereoselectivity not attainable with the trans-isomer or racemic mixture [1]. This makes the compound a strategic building block for the synthesis of complex natural products containing the tetrahydropyran motif, such as polyether antibiotics and marine toxins.

Conformation-Sensitive Chemical Probe Design

The well-characterized conformational energy of the 2-vinyl substituent (2.27 kcal/mol) [1] enables researchers to rationally design molecules where ring flip equilibria influence binding or reactivity. In medicinal chemistry, this property can be exploited to fine-tune the entropic contribution to ligand binding or to create conformationally constrained analogs for structure-activity relationship (SAR) studies.

Analytical Reference Standard for Oxane Carboxylate Identification

The distinct ¹³C NMR spectral parameters, validated across a library of 62 oxanes with shift prediction accuracy of ±0.3 ppm [1], position 2-ethenyloxane-3-carboxylic acid as a reliable analytical reference standard. Quality control laboratories can use its spectral fingerprint to verify the identity and purity of this and related oxane carboxylates, ensuring reproducibility in regulated research environments.

Polymer Chemistry: Vinyl Ester Monomer Synthesis

2-Ethenyloxane-3-carboxylic acid serves as a precursor for the synthesis of vinyl tetrahydropyran carboxylate monomers [1]. These monomers, once polymerized, yield materials with tunable properties for coatings, adhesives, and sealants . The specific 2,3-substitution pattern influences polymer chain flexibility and thermal properties, offering a differentiated profile compared to 4-ethenyloxane-4-carboxylate polymers.

Application
Selection Property
Validation Focus
Tetrahydropyran natural product synthesis
Stereochemical configuration
Enantiomeric purity verification
Conformation-sensitive probe design
Conformational energy profile
Substituent orientation and ring-flip analysis
Analytical reference standard
NMR spectral specificity
Spectral identity and purity assessment
Vinyl ester monomer precursor
Substitution pattern purity
Polymerization reproducibility
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